Memogain
Overview
Description
Memogain, also known as GLN-1062 or ALPHA-1062, is an inactive prodrug of galantamine . It was developed with the aim of increasing the brain bioavailability and reducing peripheral side effects of galantamine . Memogain is more lipophilic than galantamine, which facilitates its entry into the brain . Once in the brain, it is enzymatically cleaved to release the active drug, galantamine . It has been reported to improve cognition more strongly than comparable doses of galantamine in mice .
Synthesis Analysis
Memogain is a derivative of galantamine obtained by a one-step chemical modification of the parent drug . This modification almost completely abolishes the pharmacological activity of galantamine on its two major targets in the human body, nicotinic acetylcholine receptor (nAChR) and acetylcholinesterase (AChE) .Molecular Structure Analysis
The molecular formula of Memogain is C24H25NO4 . Its exact mass is 391.18 and its molecular weight is 391.467 .Chemical Reactions Analysis
Memogain is an inactive prodrug of galantamine . It is more lipophilic than galantamine, which allows it to easily enter the brain . Once in the brain, it is enzymatically cleaved to release the active drug, galantamine .Physical And Chemical Properties Analysis
Memogain has a molecular formula of C24H25NO4 and a molecular weight of 391.46 . It is a solid substance and is soluble in DMSO at 100 mg/mL when ultrasonicated .Scientific Research Applications
Improved Brain Bioavailability and Reduced Peripheral Side Effects : Gln-1062 (Memogain) is designed to enter the brain preferentially due to its lipophilic nature. Once in the brain, it is cleaved into active galantamine, potentially leading to fewer peripheral side effects and improved effectiveness compared to other cholinesterase inhibitors (Baakman et al., 2016).
Enhanced Cognitive Improvement with Fewer Gastrointestinal Side Effects : In animal models of drug-induced amnesia, Memogain has been shown to produce significantly greater cognitive improvement than galantamine, without the gastrointestinal side effects typical of unmodified drugs and other cholinesterase inhibitors (Maelicke et al., 2009).
Safety and Efficacy in Elderly Subjects : A study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of Gln-1062 in elderly subjects found that it was well tolerated and showed promising improvements in cognitive tests (Bakker et al., 2020).
Potential in Slowing Alzheimer's Disease Progression : Intranasal dosage of Memogain in a mouse model of Alzheimer's disease indicated improved behavioral symptoms and a significant reduction in amyloid-β plaque density in the brain (Bhattacharya et al., 2015).
Supra-bioavailable Nicotinic Enhancer : Memogain has been highlighted as a potential second-generation anti-dementia drug with combined symptomatic and disease-modifying properties. It has shown significantly increased bioavailability in the brain, reduced gastrointestinal side effects, and neuroprotective activity (Maelicke, 2009).
properties
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVNJTYHRABHIY-WXVUKLJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Memogain | |
CAS RN |
224169-27-1 | |
Record name | Galantamine benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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